molecular formula C13H15FN2O2 B5182960 1-(3-Fluorobenzoyl)piperidine-4-carboxamide

1-(3-Fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B5182960
M. Wt: 250.27 g/mol
InChI Key: YXIIRJQCHQKXOW-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H14FNO3. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, which imparts unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “1-(3-fluorobenzoyl)-4-piperidinecarboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Preparation Methods

The synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 3-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperidine is reacted with 3-fluorobenzoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Fluorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

1-(3-Fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-(3-Fluorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorobenzoyl)piperidine-4-carboxamide: Similar structure but with the fluorine atom at the para position, which may affect its chemical reactivity and biological activity.

    1-(3-Chlorobenzoyl)piperidine-4-carboxamide: The chlorine atom replaces the fluorine, potentially altering its electronic properties and interactions with molecular targets.

    1-(3-Methylbenzoyl)piperidine-4-carboxamide: The methyl group introduces steric effects that can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIIRJQCHQKXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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